N-Hydroxymethyl-N-methylformamide

Biomonitoring Occupational Toxicology LC-MS/MS

N-Hydroxymethyl-N-methylformamide (HMMF, also known as DMF-OH) is a tertiary carboxamide with the molecular formula C3H7NO2 and molecular weight 89.09 g/mol. It is recognized as the primary urinary metabolite of the industrial solvent N,N-dimethylformamide (DMF), generated via cytochrome P450 CYP2E1-mediated hydroxylation.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 20546-32-1
Cat. No. B1204212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxymethyl-N-methylformamide
CAS20546-32-1
SynonymsDMF-OH
N-hydroxymethyl-N-methylformamide
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCN(CO)C=O
InChIInChI=1S/C3H7NO2/c1-4(2-5)3-6/h2,6H,3H2,1H3
InChIKeyKOCFTADHOAAXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxymethyl-N-methylformamide (CAS 20546-32-1): Sourcing and Selection Guide for Biological Monitoring and Metabolism Research


N-Hydroxymethyl-N-methylformamide (HMMF, also known as DMF-OH) is a tertiary carboxamide with the molecular formula C3H7NO2 and molecular weight 89.09 g/mol [1]. It is recognized as the primary urinary metabolite of the industrial solvent N,N-dimethylformamide (DMF), generated via cytochrome P450 CYP2E1-mediated hydroxylation [2]. Commercially available at a typical purity of ≥95% , HMMF serves as an essential analytical reference standard for occupational exposure biomonitoring and a key probe compound in DMF metabolism and hepatotoxicity studies.

Analytical Incompatibility: Why HMMF Cannot Be Substituted by NMF or DMF in Quantitative Biological Monitoring


N-Hydroxymethyl-N-methylformamide (HMMF) is frequently confused with its close structural analogs N-methylformamide (NMF) and the parent compound N,N-dimethylformamide (DMF). However, substituting HMMF with these analogs introduces critical analytical and interpretative errors that are both methodologically embedded and biologically significant. In gas chromatography (GC) systems—still widely used in occupational health laboratories—HMMF undergoes thermal decomposition at the injection port, converting quantitatively to NMF [1]. Consequently, any GC-based assay that attempts to use NMF alone as a surrogate standard will systematically conflate the two species, reporting a composite 'total NMF' value that masks the true individual concentrations of each metabolite [2]. Conversely, using DMF as a substitute entirely bypasses the primary metabolic pathway driven by CYP2E1 hydroxylation [3]. The following evidence quantifies precisely where and why HMMF must be selected as the specific reference compound.

Quantitative Differentiation Evidence: HMMF vs. NMF and DMF for Analytical and Toxicological Selection


Analytical Selectivity: Direct Discrimination of HMMF from NMF via LC-MS/MS vs. GC Conflation

In GC-based analytical methods, HMMF cannot be distinguished from NMF due to thermal degradation at the injection port. HMMF is quantitatively converted to NMF, necessitating the reporting of 'total NMF' (HMMF + NMF) [1]. In contrast, the LC-MS/MS method developed by Sohn et al. (2005) achieves direct, simultaneous quantification of HMMF, NMF, and AMCC in a single run, eliminating this analytical artifact [2]. Cross-validation demonstrated high correlation (r = 0.9927, slope = 1.0415, p < 0.0001) between the sum of individually quantified HMMF and NMF (via LC-MS/MS) and the total NMF measured by GC, confirming the systematic conflation inherent to the GC approach [1].

Biomonitoring Occupational Toxicology LC-MS/MS

Metabolic Quantitation: HMMF as the Predominant Urinary Metabolite of DMF Exposure

HMMF constitutes the quantitatively dominant urinary metabolite following DMF exposure. In vivo administration of DMF to male rats demonstrated that approximately 50% of the administered dose is excreted in urine as HMMF (DMF-OH), compared with only about 4% excreted as NMF [1]. In occupationally exposed humans, LC-MS/MS analysis of urine samples revealed a molar excretion ratio of HMMF:NMF:AMCC of approximately 4:1:1, confirming that HMMF is the predominant species in the metabolic profile [2]. This quantitative dominance establishes HMMF as the most analytically abundant and therefore the most sensitive target for exposure assessment.

Toxicokinetics Metabolism Biological Monitoring

Toxicokinetic Differentiation: HMMF Exhibits a 10-Fold Shorter Elimination Half-Life than AMCC

The selection of HMMF versus AMCC as a biomarker for DMF exposure carries distinct temporal implications. In humans, HMMF exhibits a short elimination half-life of approximately 2 hours, reflecting recent exposure (within the preceding work shift) [1]. In contrast, the secondary metabolite AMCC has a substantially longer half-life of approximately 23 hours, integrating exposure over a longer time window and serving as a marker of cumulative dose [1]. This temporal differentiation is critical: HMMF provides acute exposure resolution, whereas AMCC reflects sustained or previous-day exposure. The enzymatic affinity for the primary metabolic step—conversion of DMF to HMMF—is also quantitatively distinct, with an apparent Km of 0.20 mM for DMF in rat liver microsomes, compared with Km values of 2.52 mM for HMMF and 4.28 mM for NMF in subsequent steps, indicating the highest substrate affinity resides at the DMF-to-HMMF conversion [2].

Toxicokinetics Biological Monitoring Exposure Assessment

Toxicity Profiling: HMMF as an Intermediate Hepatotoxic Potency Benchmark

Comparative hepatotoxicity studies establish HMMF as an intermediate benchmark that delineates the toxicological gradient across the DMF metabolic pathway. In rats administered equimolar doses (13.7 mmol/kg), the hepatotoxic potency order was: DMF > HMMF ≈ NMF [1]. Specifically, the degree of DMF-induced hepatotoxicity was 'much higher' than that observed for either HMMF or NMF, while HMMF and NMF exhibited a 'similar' degree of hepatotoxicity [1]. Further acute toxicity comparison studies confirmed that NMF is more toxic than HMMF (DMF-OH), which is in turn more toxic than DMF [2]. Importantly, hepatotoxicity following HMMF administration occurs earlier than after DMF administration, with the time course of toxicity aligning with the hypothesis that both DMF and HMMF hepatotoxicity is mediated via NMF formation [1].

Hepatotoxicity Toxicology Comparative Metabolism

Validated Application Scenarios for N-Hydroxymethyl-N-methylformamide (HMMF) in Analytical and Toxicological Research


Occupational Exposure Biomonitoring via LC-MS/MS Method Development and Validation

In occupational health laboratories developing or validating LC-MS/MS methods for DMF exposure assessment, authentic HMMF reference material is mandatory. Unlike GC-based methods that conflate HMMF with NMF due to thermal degradation at the injection port [1], LC-MS/MS enables direct, individual quantification of HMMF as a discrete analyte. The validated method achieves a linear calibration range of 0.004–8 μg/mL with inter-batch precision of 1.3–9.8% and accuracy of 94.7–116.8% [1]. The excretion ratio of HMMF:NMF:AMCC in exposed workers is approximately 4:1:1 in molar concentration, confirming HMMF as the predominant analytical target [1]. Procurement of high-purity HMMF (≥95%) is essential for accurate calibration curve preparation and quality control sample fortification.

Mechanistic Hepatotoxicity Studies Requiring Defined Intermediate Metabolite Reference Compounds

For researchers investigating the metabolic toxification pathway of N,N-dimethylformamide (DMF), HMMF serves as a critical intermediate reference compound occupying a defined position on the hepatotoxic potency gradient. In comparative studies at equimolar doses (13.7 mmol/kg) in rats, DMF exhibited 'much higher' hepatotoxicity than HMMF or NMF, while HMMF and NMF demonstrated similar hepatotoxic potency [2]. Critically, hepatotoxicity following HMMF administration occurs earlier than after DMF administration, and the time course of toxicity supports the hypothesis that both DMF and HMMF hepatotoxicity is mediated via NMF formation [2]. HMMF therefore functions as an essential probe compound for mechanistic studies aimed at dissecting the sequential metabolic activation steps in DMF-induced liver injury.

Shift-Specific Acute Exposure Assessment for Industrial Hygiene Compliance

Industrial hygienists and occupational toxicologists conducting exposure monitoring on a per-shift basis should prioritize HMMF as the primary urinary biomarker. In humans, HMMF exhibits a short elimination half-life of approximately 2 hours, which provides temporal resolution specific to exposure occurring within the preceding work shift [3]. This contrasts sharply with the secondary metabolite AMCC, which has a half-life of approximately 23 hours and reflects cumulative or previous-day exposure [3]. The 11.5-fold difference in half-life enables laboratories to distinguish between acute (same-day) and cumulative exposure by selectively quantifying HMMF. Authentic HMMF reference standard is required for accurate quantitation in this context.

Analytical Method Cross-Validation Between LC-MS/MS and Legacy GC Platforms

Laboratories transitioning from legacy GC-based biomonitoring methods to LC-MS/MS platforms require HMMF reference material for method cross-validation and bridging studies. GC methods systematically conflate HMMF and NMF into a single 'total NMF' measurement because HMMF undergoes thermal degradation to NMF at the injection port [1]. Cross-validation studies demonstrate high correlation (r = 0.9927, slope = 1.0415, p < 0.0001) between the sum of individually quantified HMMF and NMF determined by LC-MS/MS and the total NMF measured by GC in samples from DMF-exposed workers [1]. HMMF reference standard enables laboratories to validate new LC-MS/MS methods against historical GC data and to establish method-specific reference ranges for occupational exposure limits.

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